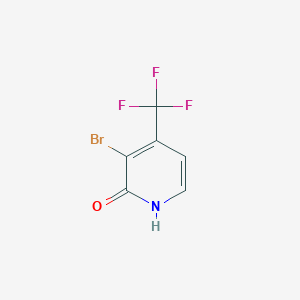

3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMMEPGVXIAKFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30710024 | |

| Record name | 3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30710024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227591-86-7 | |

| Record name | 3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30710024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Data for 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine, a key heterocyclic intermediate in modern drug discovery and agrochemical research. The unique electronic properties imparted by the bromine, hydroxyl, and trifluoromethyl substituents on the pyridine ring make a thorough structural elucidation essential for its application. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the spectroscopic characterization of this compound. The trifluoromethylpyridine moiety is a significant structural motif in a range of biologically active molecules.[1]

Introduction to the Structural Elucidation of 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine

The unequivocal identification and purity assessment of novel chemical entities are cornerstones of chemical research and development. For a molecule such as 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine, with its potential for diverse biological activities, a multi-faceted spectroscopic approach is not just recommended, but essential. The interplay of the electron-withdrawing trifluoromethyl group, the halogen bond-donating bromine atom, and the tautomeric nature of the 2-hydroxypyridine moiety presents a rich and informative spectroscopic landscape. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic signatures of this compound.

It is important to note that while extensive searches have been conducted, publicly available, experimentally-derived spectroscopic data for 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine is limited. Therefore, this guide will present a combination of data derived from closely related analogs, established spectroscopic principles for similar chemical structures, and predicted data based on computational models. This approach provides a robust framework for the characterization of this molecule and serves as a blueprint for the analysis of other novel substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] For 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a detailed map of the atomic connectivity and electronic environment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, showing two aromatic protons. The electron-withdrawing nature of the trifluoromethyl group and the bromine atom will significantly influence the chemical shifts of the remaining ring protons. The hydroxyl proton may be broad and its chemical shift will be highly dependent on the solvent and concentration.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Justification |

| H-5 | 7.8 - 8.0 | d | J ≈ 5 Hz | Downfield shift due to deshielding from the adjacent bromine and the electron-withdrawing trifluoromethyl group. |

| H-6 | 7.0 - 7.2 | d | J ≈ 5 Hz | Upfield relative to H-5, influenced by the ortho-hydroxyl group. |

| OH | 10.0 - 13.0 | br s | - | Tautomeric equilibrium with the pyridinone form and potential for hydrogen bonding leads to a broad signal with a variable chemical shift. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The carbon attached to the highly electronegative fluorine atoms of the trifluoromethyl group will exhibit a characteristic quartet splitting pattern.

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (in ¹³C{¹⁹F} spectrum) | Justification |

| C-2 | 160 - 165 | s | Carbon bearing the hydroxyl group, significantly deshielded. |

| C-3 | 105 - 110 | s | Shielded carbon directly attached to bromine. |

| C-4 | 145 - 150 | q (J ≈ 35 Hz) | Deshielded due to the attached trifluoromethyl group, showing coupling to the three fluorine atoms. |

| C-5 | 135 - 140 | s | Aromatic carbon deshielded by the adjacent bromine. |

| C-6 | 115 - 120 | s | Aromatic carbon influenced by the adjacent nitrogen and hydroxyl group. |

| CF₃ | 120 - 125 | q (J ≈ 275 Hz) | Characteristic quartet for the trifluoromethyl carbon with a large C-F coupling constant. |

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for the detection of fluorine-containing compounds. A single peak is expected for the trifluoromethyl group.

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Justification | | :--- | :--- | :--- | | CF₃ | -60 to -70 | s | The chemical shift is characteristic of a trifluoromethyl group attached to an aromatic ring. |

Experimental Protocol for NMR Data Acquisition

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

-

Weigh approximately 5-10 mg of 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for hydroxypyridines as it can help in observing the exchangeable hydroxyl proton.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment (e.g., zg30).

-

Spectral width: ~16 ppm.

-

Acquisition time: ~2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral width: ~240 ppm.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

-

¹⁹F NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~100 ppm, centered around the expected CF₃ region.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.

Expected Mass Spectrum

For 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine (C₆H₃BrF₃NO), the molecular weight is approximately 242.94 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of almost equal intensity.

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Relative Intensity | Interpretation |

| [M]⁺ | 243 | 245 | ~1:1 | Molecular ion peak, confirming the molecular weight and presence of one bromine atom. |

| [M-HBr]⁺ | 162 | 162 | Variable | Loss of hydrogen bromide. |

| [M-CO]⁺ | 215 | 217 | Variable | Loss of carbon monoxide from the pyridinone tautomer. |

| [CF₃]⁺ | 69 | 69 | Often a prominent peak | Trifluoromethyl cation. |

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

-

Electron Ionization (EI) is a common technique for small molecules and will likely produce informative fragmentation. Electrospray Ionization (ESI) can also be used, particularly for analyzing the protonated or deprotonated molecule.

Sample Introduction:

-

For EI, direct insertion probe (DIP) or gas chromatography (GC-MS) can be used.

-

For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused directly or via liquid chromatography (LC-MS).

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

If using a high-resolution instrument, the exact mass of the molecular ion should be determined to four or more decimal places.

Sources

Technical Guide: Nuclear Magnetic Resonance (NMR) Spectral Analysis of 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine

Abstract

This technical guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of directly published spectra for this specific compound, this guide synthesizes data from analogous substituted pyridines to present a comprehensive and predictive analysis. We will explore the influence of the bromo, hydroxyl, and trifluoromethyl substituents on the chemical shifts and coupling constants. This document also covers the critical concept of keto-enol tautomerism inherent to 2-hydroxypyridines and its implications for spectral interpretation. A standardized experimental protocol for data acquisition is provided, alongside detailed assignments of predicted spectral data. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for the structural elucidation of complex organic molecules.

Introduction

3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine is a highly functionalized pyridine derivative. The unique substitution pattern, featuring an electron-donating hydroxyl group, an electron-withdrawing bromine atom, and a strongly electron-withdrawing trifluoromethyl group, creates a distinct electronic environment within the aromatic ring. This electronic complexity makes NMR spectroscopy an indispensable tool for its structural verification and for understanding its reactivity.

The interpretation of the NMR spectra of this molecule is not trivial. It requires a nuanced understanding of substituent effects on chemical shifts, spin-spin coupling, and the potential for tautomerism. 2-Hydroxypyridines are known to exist in equilibrium with their 2-pyridone tautomeric form. The position of this equilibrium is highly dependent on the solvent, temperature, and the nature of other substituents on the ring. This guide will primarily focus on the 2-hydroxy tautomer, which is often favored in common NMR solvents like chloroform-d, while acknowledging the potential for the presence of the 2-pyridone form.

Molecular Structure and Tautomerism

The structure of 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine presents two key aspects for NMR analysis: the distinct electronic effects of its substituents and the potential for tautomerism.

-

Substituent Effects : The -OH group at the C2 position is electron-donating through resonance. The -Br at C3 is inductively electron-withdrawing and weakly deactivating. The -CF₃ group at C4 is a very strong electron-withdrawing group due to the high electronegativity of fluorine atoms. These competing effects lead to a unique distribution of electron density around the ring, which is directly reflected in the ¹H and ¹³C NMR chemical shifts.

-

Tautomerism : 2-Hydroxypyridines can exist in equilibrium with their 2-pyridone tautomers. In the case of the title compound, this equilibrium would be between 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine and 3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one. The choice of NMR solvent can significantly influence which tautomer predominates. For this guide, we will analyze the expected spectrum of the 2-hydroxy form, while noting that the presence of the pyridone form could lead to an additional set of signals.

Below is a diagram illustrating the chemical structure and the atom numbering scheme used for the spectral assignments.

Caption: Molecular structure of 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine is expected to show three distinct signals in the aromatic region and one broad signal for the hydroxyl proton. The analysis is based on established substituent effects in pyridine systems.[1][2]

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H6 | ~ 8.0 - 8.2 | Doublet (d) | ~ 5.0 - 6.0 | This proton is adjacent to the ring nitrogen, which is strongly deshielding. Its chemical shift will be downfield. It is coupled to H5. |

| H5 | ~ 7.2 - 7.4 | Doublet (d) | ~ 5.0 - 6.0 | This proton is coupled to H6. The electron-withdrawing effects of the adjacent CF₃ and Br groups are somewhat offset by the electron-donating OH group, leading to a more intermediate chemical shift. |

| OH | ~ 10.0 - 13.0 | Broad Singlet (br s) | N/A | The hydroxyl proton is acidic and its signal is typically broad due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on solvent and concentration. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of the trifluoromethyl group will introduce characteristic quartet splittings for the carbon it is attached to (C4) and smaller couplings to adjacent carbons.[3]

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (JCF, Hz) | Rationale |

| C2 | ~ 155 - 160 | Singlet (s) or small quartet (q) | N/A | This carbon is attached to the electronegative oxygen and nitrogen atoms, resulting in a significant downfield shift. |

| C3 | ~ 110 - 115 | Singlet (s) or small quartet (q) | N/A | The bromine atom will cause a moderate downfield shift. |

| C4 | ~ 125 - 130 | Quartet (q) | ~ 30 - 35 | This carbon is directly attached to the CF₃ group and will show a large C-F coupling. The strong electron-withdrawing effect of the CF₃ group will cause a downfield shift.[4] |

| C5 | ~ 120 - 125 | Singlet (s) or small quartet (q) | N/A | This carbon is expected to have a relatively standard chemical shift for a pyridine ring carbon. |

| C6 | ~ 145 - 150 | Singlet (s) or small quartet (q) | N/A | Being adjacent to the nitrogen, this carbon is significantly deshielded and will appear downfield. |

| CF₃ | ~ 120 - 125 | Quartet (q) | ~ 270 - 280 | The carbon of the trifluoromethyl group itself will appear as a quartet with a very large one-bond C-F coupling constant.[5] |

Experimental Protocol for NMR Data Acquisition

To ensure high-quality and reproducible NMR data, the following experimental protocol is recommended.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Solvent Choice: The choice of solvent is crucial. Chloroform-d (CDCl₃) is a common choice for general organic compounds. However, to clearly observe the exchangeable hydroxyl proton, a hydrogen-bond accepting solvent like DMSO-d₆ is often preferred. The chemical shifts presented in this guide are predicted for a relatively non-polar solvent like CDCl₃.

Structural Elucidation from NMR Data

The combination of ¹H and ¹³C NMR data provides a powerful method for confirming the structure of 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine.

-

¹H NMR Integration : The relative integrals of the H5 and H6 signals should be 1:1, confirming the presence of two protons on the pyridine ring.

-

¹H-¹H Coupling : The doublet splitting pattern for H5 and H6 confirms their ortho relationship. The magnitude of the coupling constant (typically 5-6 Hz for a four-bond coupling in pyridines) is characteristic.

-

¹³C Signal Count : The presence of five distinct signals in the aromatic region of the ¹³C NMR spectrum is consistent with the five different carbon environments in the pyridine ring. An additional quartet for the CF₃ carbon confirms the presence of this group.

-

C-F Coupling : The characteristic quartet for C4 with a J-coupling of ~30-35 Hz is a definitive indicator of the CF₃ group at this position. The very large coupling constant for the CF₃ carbon itself is also a key identifier.

-

2D NMR Experiments : For unambiguous assignment, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. An HSQC experiment would correlate the H5 and H6 proton signals to their directly attached carbons, C5 and C6, respectively. An HMBC experiment would show correlations between protons and carbons that are two or three bonds away, further confirming the connectivity of the molecule.

Conclusion

This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine. By understanding the electronic effects of the various substituents and the potential for tautomerism, researchers can confidently interpret the NMR data for this and related substituted pyridines. The predicted chemical shifts, coupling constants, and multiplicities serve as a robust reference for the structural elucidation of this important chemical entity. The provided experimental protocol outlines a standardized approach to data acquisition, ensuring high quality and consistency in results. While this guide is based on predictive analysis from analogous compounds, it lays a strong foundation for the empirical spectral assignment of 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Supporting Information for Trifluoromethylation of Aryl Chlorides. (n.d.).

-

Zielińska, D., Wójtowicz-Krawiec, D., Drabik, K., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2053. Retrieved from [Link]

-

ResearchGate. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Retrieved from [Link]

-

O'Neil, C. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]

-

MDPI. (n.d.). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Retrieved from [Link]

-

Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

ACS Publications. (2006). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

ACS Publications. (2023). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. Retrieved from [Link]

-

PMC - NIH. (2014). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

Methodological & Application

Application Note and Protocol for the Sonogashira Coupling of 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2] The reaction is typically carried out under mild conditions, such as at room temperature and with a mild base, which contributes to its broad applicability.[1]

This document provides a detailed protocol for the Sonogashira coupling of a specific and potentially challenging substrate: 3-bromo-2-hydroxy-4-(trifluoromethyl)pyridine. The presence of a hydroxyl group and an electron-withdrawing trifluoromethyl group on the pyridine ring necessitates careful consideration of the reaction conditions to achieve optimal yields and minimize side reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this important transformation in their synthetic endeavors.

Reaction Scheme

Mechanism of Action: The Sonogashira Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (3-bromo-2-hydroxy-4-(trifluoromethyl)pyridine) to form a Pd(II) complex.

-

Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.[5][6] The base is crucial for the deprotonation of the terminal alkyne.[6]

-

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex in a step called transmetalation. This is often the rate-determining step of the reaction.[3]

-

Reductive Elimination: Finally, the resulting Pd(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Detailed Experimental Protocol

This protocol provides a general starting point for the Sonogashira coupling of 3-bromo-2-hydroxy-4-(trifluoromethyl)pyridine. Optimization may be necessary to achieve the best results.

Materials and Reagents:

-

3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine

-

Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)[1]

-

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Anhydrous and deoxygenated solvents are recommended.[7]

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Equipment Setup:

The reaction should be performed under an inert atmosphere to prevent oxidation of the Pd(0) catalyst and homocoupling of the alkyne.[1] A Schlenk line or a glovebox is recommended.

Step-by-Step Procedure:

-

Reagent Preparation:

-

To a dry Schlenk flask under an inert atmosphere, add 3-bromo-2-hydroxy-4-(trifluoromethyl)pyridine (1.0 equiv).

-

Add the palladium catalyst (0.02-0.05 equiv) and copper(I) iodide (0.05-0.10 equiv). The quality of the CuI is crucial; use a fresh, high-purity source.[8]

-

-

Solvent and Base Addition:

-

Alkyne Addition:

-

Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe. A slight excess of the alkyne is typically used.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature or heat to 40-80 °C. The optimal temperature will depend on the reactivity of the specific alkyne and may require optimization.[10]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Optimization of Reaction Conditions

The following table outlines key parameters that can be adjusted to optimize the Sonogashira coupling of 3-bromo-2-hydroxy-4-(trifluoromethyl)pyridine.

| Parameter | Variation | Rationale and Considerations for the Substrate |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a common choice. For less reactive substrates, more advanced catalysts with specific ligands may be beneficial. The 2-hydroxy group may coordinate with the palladium, potentially influencing reactivity. |

| Copper(I) Co-catalyst | CuI, CuBr, CuTC | CuI is the standard co-catalyst. Copper-free conditions can also be explored to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[8] |

| Base | Et₃N, DIPEA, K₂CO₃, Cs₂CO₃ | Amine bases like Et₃N and DIPEA are commonly used and can also act as solvents.[1] Inorganic bases may be an option if the hydroxyl group causes issues with amine bases. |

| Solvent | THF, DMF, Toluene, Acetonitrile | The choice of solvent can affect catalyst stability and reaction rate.[9] DMF is a polar aprotic solvent that can often facilitate the reaction, while THF is a good general-purpose solvent. |

| Temperature | Room Temperature to 100 °C | Start at room temperature and gradually increase the temperature if the reaction is sluggish. The electron-withdrawing trifluoromethyl group may require slightly elevated temperatures. |

| Ligand | PPh₃, Xantphos, SPhos | For challenging couplings, the use of specialized phosphine ligands can improve catalyst stability and activity. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Inactive catalyst; Poor quality of reagents; Insufficient degassing. | Use a fresh batch of palladium catalyst and CuI.[8] Ensure all reagents are pure and dry. Thoroughly degas the solvent and maintain a strict inert atmosphere.[8] |

| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | This can be caused by impurities or an inappropriate solvent.[8] Try a different solvent or use a more robust catalyst/ligand system. Anecdotal evidence suggests THF may promote palladium black formation.[11] |

| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen; High concentration of copper catalyst. | Ensure the reaction is strictly anaerobic.[8] Consider reducing the amount of CuI or switching to a copper-free protocol. |

| Starting Material Remains | Low reactivity of the aryl bromide; Insufficient temperature. | The reactivity order is generally I > OTf > Br > Cl.[8] Consider increasing the reaction temperature or using a more active catalyst system. |

| Side Reactions Involving the Hydroxyl Group | Deprotonation by the base. | The hydroxyl group is acidic and will be deprotonated by the amine base. This is generally not problematic but could potentially lead to solubility issues or interaction with the catalyst. If issues are suspected, consider using a milder inorganic base like K₂CO₃. |

Experimental Workflow

Caption: A logical workflow for the Sonogashira coupling experiment.

References

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Arundhathi, K. V., Vaishnavi, P., & Rasappan, R. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Organic & Biomolecular Chemistry, 21(9), 1836-1854. [Link]

-

Shaheen, F., & Perveen, S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

-

ChemOrgChem. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem [Video]. YouTube. [Link]

-

Li, J., et al. (2014). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

-

Al-Zoubi, R. M., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-cyanopyridines. University of Southampton ePrints. [Link]

-

Gryko, D. T., & Piechowska, J. (2011). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. [Link]

-

ResearchGate. (n.d.). Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺…. Retrieved from [Link]

-

Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. [Link]

-

Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

-

Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

-

YouTube. (2025, March 3). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc [Video]. [Link]

-

ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]

-

Majumder, S., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. [Link]

-

Wang, Y., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [Link]

-

ResearchGate. (2025, August 7). (PDF) ChemInform Abstract: The First Heterogeneous Sonogashira Coupling Reaction of Aryl Halides with Terminal Alkynes Catalyzed by Diatomite-Supported Palladium(II) Salophen Complex. Retrieved from [Link]

- Google Patents. (n.d.). US7642391B1 - Palladium-catalyzed coupling of aryl halides with alkynes.

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. books.lucp.net [books.lucp.net]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

Application Note: Strategic Derivatization of 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine for Drug Discovery

Abstract: This document provides a comprehensive guide to the chemical derivatization of 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine, a valuable scaffold in medicinal chemistry and agrochemical research. The strategic placement of a trifluoromethyl group, a hydroxyl moiety, and a bromine atom offers three distinct points for chemical modification.[1] This note outlines the underlying principles and provides detailed, field-proven protocols for key transformations including N-alkylation, O-alkylation, and palladium-catalyzed cross-coupling reactions. The methodologies are designed to be robust and adaptable, enabling researchers to generate diverse libraries of novel compounds for screening and lead optimization.

Introduction: The Strategic Value of the Scaffold

The 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine core is a privileged scaffold in modern chemical research. Its utility stems from the unique interplay of its constituent functional groups:

-

The Trifluoromethyl Group (CF₃): This powerful electron-withdrawing group significantly impacts the electronic properties of the pyridine ring. In a drug development context, the CF₃ group is frequently employed to enhance metabolic stability, improve membrane permeability, and increase binding affinity by modulating pKa and engaging in favorable non-covalent interactions.[2][3][4]

-

The 2-Hydroxy-Pyridine Moiety: This functional group exists in a tautomeric equilibrium with its 2-pyridone form. This duality is the cornerstone of its reactivity, offering two nucleophilic sites (nitrogen and oxygen) for derivatization. The choice of reaction conditions allows for selective functionalization at either position.

-

The 3-Bromo Substituent: As a halogen, the bromine atom serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions. This enables the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, providing a powerful tool for exploring the chemical space around the core scaffold.

This guide will explore the key derivatization pathways, providing both the strategic rationale and detailed experimental procedures for each major class of transformation.

Sources

Troubleshooting & Optimization

Technical Support Center: Mastering Reaction Temperature for Sensitive Pyridine Substrates

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing reaction temperatures for sensitive pyridine substrates. The inherent electronic properties of the pyridine ring, particularly the electron-deficient nature and the coordinating ability of the nitrogen atom, present unique challenges in synthetic chemistry.[1][2][3] Precise temperature control is paramount to achieving desired outcomes, minimizing side reactions, and ensuring the safety and reproducibility of your experiments.

This guide is structured to provide practical, experience-driven advice in a readily accessible question-and-answer format. We will delve into the causality behind experimental choices, offering not just protocols but a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why are pyridine substrates considered 'sensitive' to reaction temperature?

A1: The sensitivity of pyridine substrates to temperature stems from a combination of factors:

-

Thermal Stability: While pyridine itself has a high decomposition temperature (>480 °C), substituted pyridines can be significantly less stable.[4] Electron-withdrawing or sterically bulky groups can strain the aromatic system, making it more susceptible to decomposition or unwanted rearrangements at elevated temperatures. For instance, some pyridine derivatives may decompose at temperatures as low as 200°C.[5]

-

Side Reactions: The pyridine nitrogen can act as a nucleophile or a ligand for metal catalysts. At higher temperatures, this can lead to a host of side reactions, including N-alkylation, N-arylation, or catalyst inhibition.[1] In cross-coupling reactions, for example, the "2-pyridyl problem" is a well-documented challenge where the proximity of the nitrogen to the reaction center can interfere with the catalytic cycle.[1]

-

Exothermicity: Many reactions involving the functionalization of pyridines are exothermic. Without proper temperature control, localized heating can occur, leading to thermal runaway, decomposition of starting materials and products, and a decrease in selectivity. Careful monitoring and control are crucial, especially during scale-up.[6]

-

Reagent Stability: The stability of reagents used in conjunction with pyridine substrates can also be temperature-dependent. For example, some organometallic reagents are notoriously unstable at room temperature and require cryogenic conditions to prevent decomposition.

Q2: When should I consider using sub-zero temperatures for my pyridine reaction?

A2: Employing sub-zero (cryogenic) conditions is often a critical strategy for success with sensitive pyridine substrates.[7] Consider cooling your reaction if:

-

You are using highly reactive or unstable reagents: Organolithium or Grignard reagents often require low temperatures (e.g., -78 °C) to prevent premature decomposition and side reactions.

-

The reaction is highly exothermic: A pre-cooled reaction vessel can help absorb the initial heat of reaction and prevent a dangerous temperature spike.

-

You are observing low selectivity or the formation of multiple byproducts at higher temperatures: Lowering the temperature can slow down competing reaction pathways, thereby increasing the selectivity for the desired product.[8]

-

Your starting material or product is known to be thermally labile: If you have evidence that your compounds are degrading at room temperature or above, moving to sub-zero conditions is a logical next step.

The following table provides a reference for common cooling baths used to achieve sub-zero temperatures.[9][10]

| Coolant | Solvent | Temperature (°C) |

| Ice | Water | 0 to -5 |

| Dry Ice | Acetone | -78 |

| Dry Ice | Isopropanol | -78 |

| Dry Ice | Acetonitrile | -42 |

| Dry Ice | Pyridine | -42 |

| Liquid Nitrogen | - | -196 |

Q3: Can microwave heating be beneficial for reactions with sensitive pyridines?

A3: Yes, microwave-assisted synthesis can be a powerful tool, but it must be used judiciously. The primary advantages are rapid and uniform heating, which can significantly reduce reaction times from hours to minutes.[11][12][13] This can be beneficial for sensitive substrates by minimizing their exposure to high temperatures.

However, it is crucial to consider the thermal stability of your specific pyridine derivative. While the overall reaction time is shorter, the reaction is often conducted at elevated temperatures (e.g., 150-170 °C) and pressures.[11][12] Therefore, a thorough understanding of your substrate's decomposition profile is essential before attempting microwave synthesis. It is often recommended to perform initial small-scale experiments to determine the optimal temperature and time to avoid degradation.[12]

Troubleshooting Guide

Problem 1: My Suzuki-Miyaura coupling with a 2-bromopyridine substrate is giving low yield and a complex mixture of byproducts.

Potential Cause & Solution:

This is a classic manifestation of the "2-pyridyl problem."[1] The pyridine nitrogen can coordinate to the palladium catalyst, interfering with the catalytic cycle. Additionally, the reaction may be proceeding at a temperature that is too high, leading to decomposition or side reactions.

Troubleshooting Steps:

-

Lower the Reaction Temperature: Many Suzuki couplings are run at elevated temperatures (e.g., 80-100 °C). Try reducing the temperature to 50-60 °C or even room temperature.[14] This may require a longer reaction time but can significantly improve selectivity.

-

Choose the Right Ligand: Bulky, electron-rich phosphine ligands can help stabilize the palladium catalyst and promote the desired cross-coupling over side reactions.

-

Use a Milder Base: Strong bases can sometimes lead to unwanted side reactions with sensitive substrates. Consider using a milder base like potassium carbonate or cesium fluoride.

-

Degas Thoroughly: Oxygen can deactivate the palladium catalyst. Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst.

Problem 2: I'm observing significant charring and decomposition in my high-temperature reaction involving a pyridine N-oxide.

Potential Cause & Solution:

Pyridine N-oxides can be thermally sensitive and prone to decomposition at high temperatures, which can be a safety hazard.[15][16][17] The charring indicates that you are likely exceeding the decomposition temperature of your material.

Troubleshooting Steps:

-

Determine the Decomposition Temperature: If possible, perform a thermal analysis (e.g., TGA or DSC) on your starting material to determine its decomposition temperature. This will provide a clear upper limit for your reaction temperature.

-

Reduce the Reaction Temperature: Explore if the reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.

-

Consider an Alternative Synthetic Route: If the desired transformation requires temperatures that lead to decomposition, it may be necessary to devise a different synthetic strategy that proceeds under milder conditions.

-

Ensure Inert Atmosphere: The presence of oxygen can sometimes lower the decomposition temperature of organic compounds. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).

Decision-Making Workflow for Temperature Management

The following flowchart provides a logical framework for deciding on the appropriate temperature strategy for your reaction involving a sensitive pyridine substrate.

Experimental Protocol: Temperature-Controlled Suzuki-Miyaura Coupling of 2-Chloro-5-nitropyridine

This protocol details a Suzuki-Miyaura coupling reaction where precise temperature control is crucial for achieving a good yield and minimizing the formation of impurities.

Materials:

-

2-Chloro-5-nitropyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate tribasic (K₃PO₄)

-

Toluene

-

Water

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Heating mantle with a temperature controller and thermocouple

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 15 minutes.

-

Solvent Addition: Add degassed toluene (to make a 0.2 M solution of the limiting reagent) and degassed water (10% v/v of toluene) via syringe.

-

Catalyst Preparation: In a separate vial under an inert atmosphere, pre-mix Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of degassed toluene.

-

Reaction Initiation: Add the catalyst solution to the reaction flask via syringe.

-

Temperature Control:

-

Place the flask in a heating mantle connected to a temperature controller.

-

Insert the thermocouple into the reaction mixture to monitor the internal temperature accurately.

-

Slowly heat the reaction mixture to 80 °C.

-

Maintain the internal temperature at 80 °C (± 2 °C) for the duration of the reaction.

-

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Rationale for Temperature Control:

-

80 °C: This temperature is a balance between providing enough thermal energy to drive the reaction forward at a reasonable rate and preventing the decomposition of the nitro-substituted pyridine, which can be sensitive to higher temperatures.

-

Internal Thermocouple: Using an internal thermocouple ensures that you are measuring the actual temperature of the reaction mixture, which can differ significantly from the temperature of the heating mantle, especially for exothermic reactions.

References

- Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334.

- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.

- Ding, C., et al. (2020). Cryogenically self-healing organic crystals.

-

JoVE. (2015). Conducting Reactions Below Room Temperature. Journal of Visualized Experiments. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

- Kappe, C. O. (2013). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Accounts of Chemical Research, 46(7), 1579-1587.

- McGrath, M. J., & O'Brien, P. (2012). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. European Journal of Organic Chemistry, 2012(23), 4299-4311.

- MDPI. (2022).

-

NJ Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Radleys. (n.d.). How To Perform Reactions At Low Temperatures. Retrieved from [Link]

-

ResearchGate. (n.d.). Low-temperature formation of pyridine and (iso)quinoline via neutral–neutral reactions. Retrieved from [Link]

-

Sai Life Sciences. (n.d.). Cryogenic Reactions. Retrieved from [Link]

- Sebastian, C. P., et al. (2023). Thermally driven conformational tuning of pyridine bis-salicylaldimine for efficient CO2 activation and cyclic carbonate formation under mild conditions. Chemical Science, 14(34), 9235-9245.

- Snieckus, V. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.

- Studer, A., & Curran, D. P. (2022). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 20(1), 7-23.

- Sun, C., et al. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry, 101(1), 28-34.

- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859.

- Wang, Z., et al. (2024). Mn catalyzes a cycloalkene ring expansion synthesis allowing broad-substrate-scope access to pyridine and isoquinoline derivatives. Organic Letters, 26(4), 8559-8564.

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

- Winkler, J. D. (2022). Challenges in the functionalization of pyridines. Chimia, 76(5), 414-419.

- Wu, J. (2023). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. Chemistry – A European Journal, 29(1).

- Zhang, W., et al. (2021).

Sources

- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. carlroth.com [carlroth.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions [mdpi.com]

- 7. sailife.com [sailife.com]

- 8. Advances in Cryochemistry: Mechanisms, Reactions and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jove.com [jove.com]

- 10. radleys.com [radleys.com]

- 11. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]

- 12. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. fishersci.com [fishersci.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Validation & Comparative

Navigating the E3 Ligase Landscape: A Comparative Guide to Alternatives for PROTAC Development

In the rapidly evolving field of targeted protein degradation, the choice of E3 ubiquitin ligase recruiter is a critical determinant of a PROTAC's success. While novel chemical entities are continuously explored, with building blocks like 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine representing the frontier of ligand synthesis, the foundation of current PROTAC development rests upon a well-characterized and expanding toolkit of E3 ligase ligands. This guide provides an in-depth comparison of the established alternatives, offering researchers the data and insights needed to select the optimal reagent for their protein degradation target.

The Central Role of the E3 Ligase Ligand in PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1] They consist of three components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2] The E3 ligase ligand is therefore not merely a tether, but a crucial element that dictates which of the over 600 E3 ligases in the human genome is recruited, influencing the PROTAC's efficiency, selectivity, and therapeutic window.[2]

The von Hippel-Lindau (VHL) E3 ligase was one of the first to be successfully hijacked for targeted protein degradation and remains a cornerstone of the technology.[1][3] The development of small-molecule VHL ligands was a breakthrough that moved PROTACs from proof-of-concept to a viable therapeutic modality.[1][4][5]

The Gold Standard: Hydroxyproline-Based VHL Ligands

The most widely used VHL ligands are non-peptidic small molecules built around a (2S,4R)-4-hydroxyproline (Hyp) core.[1] This design brilliantly mimics the binding of the natural VHL substrate, hypoxia-inducible factor 1α (HIF-1α), which is recognized by VHL following the prolyl hydroxylation of HIF-1α under normal oxygen conditions.[6]

Key VHL Ligand Examples:

-

VH032 : A well-established VHL ligand that emerged from structure-guided design efforts. It exhibits a strong binding affinity for VHL, with reported dissociation constants (KD) in the nanomolar range (e.g., 185 nM).[3]

-

VH298 : An optimized analog of VH032 with improved cellular activity and metabolic stability, making it a valuable tool for in vivo studies.[6]

These hydroxyproline-based ligands represent the primary, well-validated alternative to developing novel VHL binders from scratch. Their synthesis is well-documented, and their performance has been benchmarked across a wide range of PROTAC constructs.[7]

Expanding the Toolbox: Alternative E3 Ligase Systems

While VHL is a powerful and popular choice, restricting PROTAC design to a single E3 ligase limits the scope of degradable proteins and provides a potential route for acquired resistance.[2] Consequently, the field has embraced a diverse set of alternative E3 ligases, with Cereblon (CRBN) being the most prominent.

Cereblon (CRBN) Ligands

CRBN is the substrate receptor for the CRL4CRBN E3 ligase complex. Ligands for CRBN are famously derived from the immunomodulatory imide drugs (IMiDs).[8]

-

Core Structures : Thalidomide, Pomalidomide, and Lenalidomide.[9][10]

-

Mechanism : These molecules act as "molecular glues," inducing a new protein-protein interaction between CRBN and so-called "neo-substrates" that are not its natural targets.[11] In a PROTAC, the target ligand brings the POI to the CRBN complex for ubiquitination.

-

Advantages : CRBN is broadly expressed, and its ligands are synthetically accessible. The extensive clinical history of IMiDs provides a wealth of safety data.[]

MDM2 Ligands

Mouse double minute 2 homolog (MDM2) is an E3 ligase best known for regulating the tumor suppressor p53.

-

Core Structure : The Nutlin class of small molecules are well-characterized MDM2 inhibitors that bind to its p53-binding pocket.[13][14]

-

Mechanism : Nutlin-based PROTACs recruit MDM2 to the POI. A unique feature is that the MDM2 ligand itself can have a biological effect by stabilizing p53, offering a potential synergistic anti-cancer effect when the POI is also involved in cancer pathology.[13]

-

Considerations : While effective, Nutlin-based PROTACs can be less efficient than their VHL or CRBN counterparts and may have larger molecular weights, impacting drug-like properties.[15]

Inhibitor of Apoptosis Proteins (IAP) Ligands

The IAP family of proteins (cIAP1, cIAP2, and XIAP) also possess E3 ligase activity.

-

Core Structures : Ligands are often derived from IAP antagonists like LCL161 or Bestatin derivatives.[16][17]

-

Mechanism : These ligands mimic the endogenous IAP-binding protein SMAC (Second Mitochondria-derived Activator of Caspases) to recruit IAPs for target degradation.

-

Performance : IAP-based PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein ERasers), have shown potent degradation of target proteins.[18]

Performance Comparison: Choosing the Right Recruiter

The choice between VHL, CRBN, or another E3 ligase is not arbitrary and can profoundly impact PROTAC performance. The optimal choice depends on the specific POI, its cellular location, and the tissue expression profile of the E3 ligase.

| E3 Ligase | Representative Ligand Core | Typical KD Range | Key Advantages | Key Considerations |

| VHL | Hydroxyproline (e.g., VH032) | 50 - 200 nM[3] | High selectivity; stable ternary complexes. | Expression can be lower than CRBN in some tissues. |

| CRBN | IMiDs (e.g., Pomalidomide) | 1 - 250 nM | Broad tissue expression; extensive clinical safety data. | IMiD-related off-target effects (ne-substrate degradation).[9] |

| MDM2 | Nutlin-based (e.g., Nutlin-3a) | 90 - 300 nM | Potential for synergistic effect by stabilizing p53.[13] | Larger ligand size may impact permeability; less potent than VHL/CRBN.[15] |

| IAP | SMAC mimetics (e.g., LCL161) | 1 - 50 nM[19] | Potent degradation; can overcome cancer resistance mechanisms. | Ligands can induce auto-ubiquitination of the ligase. |

Experimental Data: VHL vs. CRBN in Action

Direct comparisons often reveal nuances in degradation efficiency. A study creating dual-ligand PROTACs to force a "competition" between VHL and CRBN found that VHL could efficiently recruit the degradation machinery to ubiquitinate and degrade CRBN.[20] The most potent PROTAC in this study induced CRBN degradation with a DC50 (concentration for 50% degradation) of 200 nM and a Dmax (maximum degradation) of up to 98%.[20] This suggests that in a direct head-to-head scenario, VHL can outperform CRBN.

Another study directly compared the degradation of CRBN itself using PROTACs that tethered a CRBN ligand (pomalidomide) to a VHL ligand (VH032). The resulting degraders, TD-158 and TD-165, potently degraded CRBN with DC50 values of 44.5 nM and 20.4 nM, respectively, while VHL levels remained stable.[21] This unilateral degradation was attributed in part to the higher number of surface-accessible lysine residues on CRBN (28) compared to VHL (3), making it a more favorable substrate for ubiquitination.[21]

These experiments underscore a critical point: the intrinsic properties of the E3 ligase itself, beyond just its expression level, can determine the outcome of a PROTAC-induced ternary complex.

Experimental Methodologies

To empower researchers to validate these alternatives, we provide standardized protocols for PROTAC synthesis and evaluation.

Protocol 1: Synthesis of a Representative BRD4-Degrading PROTAC (VHL-based)

This protocol describes the coupling of a VHL ligand with an exit vector to the BRD4 ligand JQ1, a common workflow in PROTAC development.[22]

Materials:

-

VHL ligand with a carboxylic acid linker (1.0 eq)

-

JQ1 with a terminal amine linker (1.0 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Dissolve the VHL ligand-linker in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid. Causality: HATU is a highly efficient peptide coupling reagent that forms an activated ester with the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

-

In a separate flask, dissolve the JQ1-linker in a minimal amount of anhydrous DMF.

-

Add the JQ1 solution dropwise to the activated VHL ligand solution.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS until the starting materials are consumed.

-

Once complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC molecule.

-

Confirm the identity and purity of the final compound by LC-MS and NMR spectroscopy.

Protocol 2: Western Blot for Measuring Protein Degradation

This protocol allows for the quantification of POI degradation to determine DC50 and Dmax values.

Materials:

-

Cancer cell line of interest (e.g., HEK293T, HeLa)

-

PROTAC stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Procedure:

-

Cell Plating: Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. A typical concentration range would be from 1 nM to 10,000 nM. Include a vehicle control (DMSO only).

-

Aspirate the old medium from the cells and add the PROTAC-containing medium. Incubate for the desired time (e.g., 18-24 hours).

-

Cell Lysis: Aspirate the medium and wash the cells once with cold PBS. Add cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysates on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay. Trustworthiness: Normalizing to total protein concentration is essential for accurate comparison between lanes.

-

Sample Preparation: Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the POI overnight at 4°C.

-

Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again, then apply the ECL substrate and visualize the bands using a chemiluminescence imager.

-

Analysis: Strip the membrane and re-probe with the loading control antibody. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized intensity against the logarithm of the PROTAC concentration and fit a dose-response curve to calculate the DC50 and Dmax.

Conclusion and Future Outlook

The selection of an E3 ligase recruiting moiety is a foundational decision in PROTAC design. While novel ligands derived from precursors like 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine hold promise for expanding the chemical space, a robust and validated toolkit of alternatives already exists. The hydroxyproline-based VHL ligands remain a highly effective and selective option. However, by considering alternative E3 ligases such as CRBN, MDM2, and IAPs, researchers can significantly broaden the potential targets for degradation and tailor their PROTACs to specific biological contexts. The choice is no longer between one or two options but involves a strategic, data-driven decision based on ligase expression, target characteristics, and desired therapeutic outcomes. As more E3 ligases are successfully ligand-mapped, this comparative landscape will only become richer, further enhancing the power and precision of targeted protein degradation.

References

-

Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. [Link]

-

Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(16), 7249-7294. [Link]

-

Tovell, H., Testa, A., Zhou, H., Shpiro, N., & Ciulli, A. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. ACS Chemical Biology, 14(10), 2124–2130. [Link]

-

Snowden, T. S., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Medicinal Chemistry. [Link]

-

Zhang, X., Xu, F., & Rao, Y. (2022). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry, 10, 981143. [Link]

-

Kim, K., Lee, D. H., Park, S., Jo, S., Lee, H., Kim, H., ... & Yoon, J. B. (2020). Disordered region of cereblon is required for efficient degradation by proteolysis-targeting chimera. Scientific reports, 10(1), 1-11. [Link]

-

Wikipedia. (2024). Molecular glue. In Wikipedia. [Link]

-

Ciulli Laboratory. (2022). Review on VHL ligands. University of Dundee. [Link]

-

Bond, M. J., Chu, L., & Nalawansha, D. A. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents, 34(1), 25-46. [Link]

-

Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]

-

Steinebach, C., Lindner, S., Udeshi, N. D., Carr, S. A., & Kuster, B. (2021). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology, 16(10), 1971–1982. [Link]

-

Sun, Y., Zhao, X., Ding, N., Gao, H., Wu, Y., Yang, Y., ... & Liu, J. (2020). Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines. Journal of Medicinal Chemistry, 63(10), 5382-5404. [Link]

-

Hines, J., Lartigue, S., Dong, H., Qian, Y., & Crews, C. M. (2019). MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53. Cancer Research, 79(1), 251-262. [Link]

-

Ciulli, A., et al. (2023). Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins. Journal of Medicinal Chemistry. [Link]

-

Zhang, T., et al. (2022). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. Journal of Medicinal Chemistry. [Link]

-

Steinebach, C., Lindner, S., Udeshi, N. D., Carr, S. A., & Kuster, B. (2021). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS chemical biology. [Link]

-

Iside, C., et al. (2024). Hijacking the MDM2 E3 Ligase with novel BRD4-Targeting PROTACs in Pancreatic Cancer Cells. ChemRxiv. [Link]

-

Tovell, H., et al. (2019). Chemical structure of VHL ligands 1 and 2, and CRBN ligand 3. ResearchGate. [Link]

-

ResearchGate. (n.d.). Prototypical CRBN and VHL ligands and their respective physicochemical controls. Retrieved from [Link]

-

Harriman, G., et al. (2019). The hydrophobically-tagged MDM2–p53 interaction inhibitor Nutlin-3a-HT is more potent against tumor cells than Nutlin-3a. Chemical Communications. [Link]

-

Snowden, T. S., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Publishing. [Link]

-

Miah, F., & Naito, M. (2022). Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents. Molecules, 27(10), 3244. [Link]

-

Chelsi, M. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison. [Link]

-

Steinebach, C., et al. (2024). Functional characterization of pathway inhibitors for the ubiquitin-proteasome system (UPS) as tool compounds for CRBN. bioRxiv. [Link]

-

MRC PPU. (n.d.). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Retrieved from [Link]

-

Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Retrieved from [Link]

-

Jiang, Y., et al. (2022). PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective. Frontiers in Pharmacology. [Link]

-

Kim, T., & Park, S. B. (2019). Discovery of E3 Ligase Ligands for Target Protein Degradation. International Journal of Molecular Sciences, 20(17), 4286. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]

- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review on VHL ligands – Ciulli Laboratory [sites.dundee.ac.uk]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. E3 Ligands Usage in PROTAC Design [bldpharm.com]

- 9. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asset.library.wisc.edu [asset.library.wisc.edu]

- 11. Molecular glue - Wikipedia [en.wikipedia.org]

- 13. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. precisepeg.com [precisepeg.com]

- 15. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine Isomers

Introduction: The Critical Need for Isomeric Purity

In the realms of pharmaceutical and agrochemical development, the precise arrangement of substituents on a heterocyclic scaffold is not a trivial detail; it is the very determinant of a molecule's efficacy, safety, and intellectual property value. Trifluoromethyl-substituted pyridines, for instance, are a cornerstone structural motif in a variety of active ingredients due to the unique electronic properties the -CF₃ group imparts.[1] The subject of this guide, 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine, and its constitutional isomers are key intermediates in the synthesis of such high-value compounds. However, synthetic routes, such as the bromination of a pyridine precursor, can often yield a mixture of isomers, making unambiguous structural confirmation an essential step in process development and quality control.[2]

This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate these closely related isomers. We will move beyond simple data reporting to explain the underlying principles that govern the observed spectral differences, offering field-proven insights into experimental design and data interpretation. By grounding our analysis in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will establish a self-validating system for the positive identification of 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine.

Isomer Focus: Structures and Tautomerism

For this comparative guide, we will focus on the target molecule and a key positional isomer to illustrate the power of spectroscopic analysis. A crucial consideration for any 2-hydroxypyridine derivative is the existence of keto-enol tautomerism. In the solid state and often in solution, the pyridin-2-one form is predominant. This equilibrium has profound effects on the spectroscopic data, particularly in IR and NMR.

-

Target Isomer (A): 3-Bromo-4-(trifluoromethyl)-1H-pyridin-2-one

-

Positional Isomer (B): 3-Bromo-5-(trifluoromethyl)-1H-pyridin-2-one[3]

| Structure A: Target | Structure B: Isomer |

| IUPAC: 3-Bromo-4-(trifluoromethyl)pyridin-2-ol | IUPAC: 3-Bromo-5-(trifluoromethyl)pyridin-2-ol |

| Tautomer: 3-Bromo-4-(trifluoromethyl)-1H-pyridin-2-one | Tautomer: 3-Bromo-5-(trifluoromethyl)-1H-pyridin-2-one |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus. We will examine ¹H, ¹³C, and ¹⁹F NMR, as each provides a unique and complementary piece of the structural puzzle.

Experimental Protocol: NMR Analysis

A standardized protocol ensures reproducibility and allows for direct comparison between samples. The choice of solvent is critical; while deuterated chloroform (CDCl₃) is common, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for these compounds due to its ability to solubilize polar pyridinones and resolve N-H protons.

Caption: Standardized workflow for NMR sample preparation and data acquisition.

Comparative NMR Data Analysis

The substitution pattern creates a distinct electronic landscape for each isomer, resulting in predictable and measurable differences in their NMR spectra.

| Spectroscopic Feature | Isomer A (Predicted) | Isomer B (Observed/Predicted)[3][4] | Rationale for Differentiation |

| ¹H NMR (Aromatic) | H5: ~7.8 ppm (d)H6: ~7.6 ppm (d) | H4: ~8.1 ppm (d, J≈2.5 Hz)H6: ~7.9 ppm (d, J≈2.5 Hz) | Coupling: Isomer A protons (H5, H6) will show a larger ³J coupling constant (~5-7 Hz). Isomer B protons (H4, H6) are meta-coupled, resulting in a much smaller ⁴J coupling constant (~2-3 Hz), which may appear as sharp singlets or narrow doublets. |

| ¹H NMR (N-H) | ~12-13 ppm (br s) | ~12-13 ppm (br s) | The chemical shift is similar but its presence confirms the pyridin-2-one tautomer. |

| ¹⁹F NMR | ~ -60 to -62 ppm (s) | ~ -68 ppm (s)[4] | Chemical Shift: The ¹⁹F chemical shift is exquisitely sensitive to the electronic environment.[5] The -CF₃ group in Isomer A is adjacent to the bromine atom, which will influence its shift differently than in Isomer B, where it is flanked by a proton and the nitrogen-bearing carbon. This provides a simple and unambiguous diagnostic marker. |

| ¹³C NMR (-CF₃) | ~121 ppm (q, ¹JCF ≈ 275 Hz) | ~121 ppm (q, ¹JCF ≈ 276 Hz)[4] | The large one-bond carbon-fluorine coupling constant confirms the -CF₃ group. The chemical shift may vary slightly but the coupling is the key identifier. |

| ¹³C NMR (C-Br) | ~95-105 ppm | ~95-105 ppm | The carbon directly attached to bromine is typically shielded and appears at a lower chemical shift. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides rapid confirmation of key functional groups. For these isomers, its primary utility lies in confirming the pyridin-2-one structure and observing the influence of substituents on the C-F and ring vibration modes.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Modern ATR-FTIR is a simple, rapid technique requiring minimal sample preparation.

Caption: Workflow for solid-state analysis using ATR-FTIR spectroscopy.

Comparative IR Data Analysis

The key diagnostic bands are associated with the pyridin-2-one core and the trifluoromethyl group.